4-Amino-5-bromo-2-chlorobenzoic acid
CAS No.:
Cat. No.: VC16734289
Molecular Formula: C7H5BrClNO2
Molecular Weight: 250.48 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5BrClNO2 |
|---|---|
| Molecular Weight | 250.48 g/mol |
| IUPAC Name | 4-amino-5-bromo-2-chlorobenzoic acid |
| Standard InChI | InChI=1S/C7H5BrClNO2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2H,10H2,(H,11,12) |
| Standard InChI Key | XCONKKMQGXDUHR-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=CC(=C1Br)N)Cl)C(=O)O |
Introduction
Structural and Chemical Characterization
Molecular Architecture
4-Amino-5-bromo-2-chlorobenzoic acid (C₇H₅BrClNO₂) features a benzoic acid backbone with amino (-NH₂), bromo (-Br), and chloro (-Cl) groups at positions 4, 5, and 2, respectively . The IUPAC numbering assigns the carboxylic acid group (-COOH) to position 1, leading to the following substituent arrangement:
| Position | Substituent |
|---|---|
| 1 | -COOH |
| 2 | -Cl |
| 4 | -NH₂ |
| 5 | -Br |
This substitution pattern creates steric and electronic effects that influence its reactivity in coupling reactions and crystallization behavior .
Physicochemical Properties
Key properties derived from experimental and computational data include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 250.48 g/mol | |
| Density | 1.9 ± 0.1 g/cm³ | |
| Boiling Point | 388.1 ± 42.0 °C (760 mmHg) | |
| LogP (Partition Coefficient) | 2.55 | |
| Vapour Pressure (25°C) | 0.0 ± 0.9 mmHg |
The low vapour pressure and moderate LogP suggest limited volatility and partial hydrophobicity, making it suitable for solution-phase reactions in polar aprotic solvents .
Synthetic Methodologies
Bromination-Chlorination Cascade
A patented route starts with salicylic acid, proceeding through bromination and chlorination :
-
Bromination:
-
Chlorination:
This method avoids hazardous bromine gas and achieves regioselectivity through catalyst control .
Alternative Pathways
A scalable industrial process for related derivatives involves nitration/hydrogenation sequences starting from dimethyl terephthalate, though adaptations for the 4-amino-5-bromo isomer require modified diazotization conditions .
Applications in Pharmaceutical Intermediates
Antibacterial Agents
Halogenated benzoic acids with amino groups demonstrate moderate activity against Gram-positive pathogens (MIC: 8–32 µg/mL), though specific data for this isomer remains unpublished .
Challenges and Future Directions
Regiochemical Ambiguities
Discrepancies in substituent positioning across literature sources necessitate rigorous NMR/X-ray validation. For instance:
-
CAS 1342905-40-1 refers to 5-amino-4-bromo-2-chlorobenzoic acid
-
PubChem CID 50998203 describes 5-amino-2-bromo-4-chlorobenzoic acid
These inconsistencies highlight the need for standardized characterization protocols.
Process Optimization
Future work should address:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume